Tetraoctyltin
Overview
Description
Tetraoctyltin, also known as this compound, is a useful research compound. Its molecular formula is C32H68Sn and its molecular weight is 571.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65527. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Marine Biota Analysis : Tetraoctyltin is utilized to check the overall extraction efficiency in organotin speciation analyses in marine biota (Cassi, Tolosa, Bartocci, & Mora, 2002).
Cardiovascular Research : Tributyltin, a related compound, is found to inhibit the aromatase responsible for the transformation of testosterone into estrogen, which decreases vascular reactivity in female rats (Rodrigues et al., 2014).
Cancer Therapy : Tetrandrine, combined with ionizing radiation, significantly inhibits tumor growth in a murine colorectal carcinoma-bearing mouse model (Lin et al., 2018). Additionally, Tetrandrine-loaded nanoparticles show enhanced apoptotic induction and inhibit cell migration and invasion in lung cancer cells (Xu et al., 2013). Triethylenetetramine (TETA) is also used in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties (Lu, 2010).
Mitochondrial Function Research : Tetracycline antibiotics, including Tetrandrine, impair mitochondrial function and can confound research, potentially affecting cancer research (Chatzispyrou et al., 2015). Tetracyclines induce a mitonuclear protein imbalance, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function in various eukaryotic models (Moullan et al., 2015).
Cardiovascular Pharmacology : Tetrandrine has antihypertensive action due to its vasodilatory properties and inhibits multiple Ca2+ entry pathways (Kwan & Achike, 2002).
Endocrine Disruption Studies : this compound exposure can lead to abnormalities in male and female organs, causing reproductive disruption and endocrine disruption in vertebrate studies (de Araújo et al., 2018).
Toxicology and Environmental Research : Tetrahymena thermophila is suggested as a sensitive, rapid, and convenient biomonitor for tributyltin (TBT) in freshwater, providing a unicellular eukaryotic model for toxic mechanism research at the genome level (Feng, Miao, & Wu, 2007; Chang, Feng, & Miao, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Organotin compounds are known to interact with various cellular components, potentially affecting multiple targets .
Mode of Action
Organotin compounds are known to interact with cellular components, potentially leading to various cellular changes .
Biochemical Pathways
Organotin compounds are known to affect various biochemical processes, potentially leading to changes in multiple pathways .
Pharmacokinetics
The pharmacokinetics of organotin compounds can vary widely, affecting their bioavailability .
Result of Action
Organotin compounds like Tetraoctylstannane can produce neurotoxic and immunotoxic effects. They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins. They may also induce apoptosis by direct action on neuronal cells .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially influence the action of organotin compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tetraoctylstannane are not well-studied. Organotin compounds are known to interact with various enzymes and proteins. For instance, Tetraoctylstannane has been found to inhibit the activity of alcohol dehydrogenase 1A
Cellular Effects
They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins . They may also induce apoptosis by direct action on neuronal cells .
Molecular Mechanism
As mentioned earlier, it has been found to inhibit the activity of alcohol dehydrogenase 1A This suggests that Tetraoctylstannane may exert its effects at the molecular level through enzyme inhibition
Metabolic Pathways
Organotin compounds are known to be absorbed via oral, inhalation, or dermal routes, with organotin compounds being much more readily absorbed than inorganic tin compounds . Tin may enter the bloodstream and bind to hemoglobin, where it is distributed and accumulates mainly in the kidney, liver, lung, and bone .
Properties
IUPAC Name |
tetraoctylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNPNLBCGBCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027538 | |
Record name | Stannane, tetraoctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-84-9 | |
Record name | Tetraoctylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3590-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraoctyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraoctylstannane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tetraoctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, tetraoctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraoctyltin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAOCTYLTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWL1E4B0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of tributyltin (TBT), and how does it degrade in natural settings?
A1: Tributyltin (TBT) is a toxic organotin compound known to persist in the environment, particularly in sediments. Research suggests that microbial processes in freshwater riverbed sediments can transform TBT into less harmful inorganic tin. [] This biodegradation process appears to be more efficient in organic-rich sediments compared to sandy, organic-poor sediments. [] For example, a study observed a faster degradation rate of TBT (half-life = 28 days) in organic-rich beaver pond sediments compared to sandy sediments from Crystal Lake (half-life = 78 days). [] This finding highlights the role of environmental factors in influencing the degradation of organotin compounds like TBT.
Q2: How can organotin compounds like tetraoctyltin be analyzed in complex biological samples?
A2: Analysis of organotin compounds in biological samples like fish, mussels, and barnacles can be effectively achieved using a technique involving in situ derivatization and extraction with sodium tetraethylborate. [] This method minimizes matrix effects common in biological samples and ensures complete sample dissolution. [] The use of multiple internal standards, including tripropyltin chloride, this compound, and tetrabutyltin, helps to control for variations in derivatization efficiency, extraction recovery, and gas chromatography performance, respectively. [] This rigorous approach allows for accurate and reliable quantification of organotin species in various biological matrices.
Q3: Can this compound be utilized in material science applications, and what are the advantages of such applications?
A3: this compound has shown promise in material science applications, particularly in the synthesis of nanocomposites. For instance, it can be used as a catalyst to facilitate the grafting of polymers like poly(ε-caprolactone) (PCL) onto magnetic nanoparticles like maghemite (γ-Fe2O3). [] This grafting process involves functionalizing PCL with silane groups using this compound as a catalyst, followed by reaction with the maghemite nanoparticles. [] The resulting composite nanoparticles with covalently grafted PCL have potential applications in various fields, including drug delivery and biomedical imaging.
Q4: How do the structural features of this compound influence its properties and applications?
A4: this compound's molecular structure significantly impacts its physical and chemical properties. It comprises a central tin atom bonded to four octyl chains, resulting in a bulky, non-polar molecule. [] This structure contributes to its low polarity and high molecular weight, making it suitable for applications like polymer grafting [] and as a model compound for studying molecular motions in complex liquids like lubricants. [] Understanding the relationship between this compound's structure and its properties is crucial for tailoring its use in diverse applications.
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